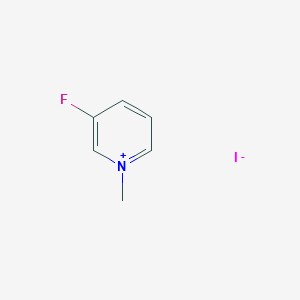

3-Fluoro-1-methylpyridin-1-ium iodide

Description

Properties

IUPAC Name |

3-fluoro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDQJRFWODLIPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)F.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601803 | |

| Record name | 3-Fluoro-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36913-37-8 | |

| Record name | 3-Fluoro-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylpyridin-1-ium iodide typically involves the reaction of 3-fluoropyridine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-Fluoropyridine+Methyl Iodide→3-Fluoro-1-methylpyridin-1-ium iodide

The reaction is usually conducted in an organic solvent such as acetone or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Addition Reactions: The pyridinium ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the pyridinium ring.

Scientific Research Applications

3-Fluoro-1-methylpyridin-1-ium iodide has several scientific research applications:

Chemistry: It is used as a derivatization reagent in mass spectrometry to enhance the detection of certain molecules.

Biology: The compound is employed in the study of neurotransmitters and other biologically active molecules.

Industry: The compound is used in the synthesis of various chemical intermediates and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium iodide involves its ability to interact with specific molecular targets. The fluorine atom and the pyridinium ring play crucial roles in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Hydroxy-1-methylpyridinium Iodide

Structural Differences :

- Substituent : Replaces the 3-fluoro group with a hydroxyl (-OH) group.

- Molecular Weight : 237.04 g/mol (vs. 248.05 g/mol for 3-fluoro-1-methylpyridinium iodide, estimated based on formula C₆H₇FN⁺I⁻).

Key Implications : - No conductivity data are available for either compound, but hydrogen bonding in the hydroxy analog may influence ionic mobility differently than the fluorine-induced inductive effects .

1-Ethyl-4-(naphtho-diazaborinin)pyridinium Iodide

Structural Differences :

- Features a bulky naphtho-diazaborinin substituent at the 4-position and an ethyl group at the 1-position.

Key Implications : - The extended aromatic system likely reduces ionic mobility due to steric hindrance, contrasting with the simpler methyl-fluoro substitution in 3-fluoro-1-methylpyridinium iodide.

- Crystallographic data (e.g., bond angles: 109.4°–124.4°) suggest a distorted pyridinium ring, which may affect charge distribution and iodide interaction .

Schiff Base Iodide Compounds ([m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)

Structural Differences :

- Utilize Schiff base cations (e.g., [o-FBz-1-APy]⁺) with polyiodide (I₃⁻) anions.

- Form supramolecular channels (5.6 × 7.2 Ų) for iodide ion conduction, a feature absent in simpler pyridinium iodides like 3-fluoro-1-methylpyridinium iodide.

Functional Comparison : - Conductivity : These compounds exhibit high ionic conductivity (1.03 × 10⁻⁴ S cm⁻¹ at 343 K), attributed to I₃⁻ chain mobility within channels. In contrast, 3-fluoro-1-methylpyridinium iodide lacks evidence of such structural motifs, likely resulting in lower conductivity .

- Thermal Activation : Conductivity increases with temperature (Eₐ ≈ 0.3–0.5 eV), a behavior expected in 3-fluoro-1-methylpyridinium iodide if ion migration is thermally driven.

Tabulated Comparison of Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Conductivity (S cm⁻¹) | Structural Features |

|---|---|---|---|---|

| 3-Fluoro-1-methylpyridinium iodide | 3-F, 1-CH₃ | ~248.05 | Not reported | Simple pyridinium iodide |

| 3-Hydroxy-1-methylpyridinium iodide | 3-OH, 1-CH₃ | 237.04 | Not reported | Hydrogen-bonding potential |

| [o-FBz-1-APy]I₃ | Schiff base cation | ~550 (estimated) | 1.03 × 10⁻⁴ (343 K) | Supramolecular I₃⁻ channels |

| 1-Ethyl-4-(naphtho-diazaborinin)pyridinium iodide | 4-naphtho-diazaborinin | ~430 (estimated) | Not reported | Bulky substituent, distorted ring |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-1-methylpyridin-1-ium iodide, and how can reaction efficiency be optimized?

- Methodology :

- Quaternization : React 3-fluoropyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor progress via NMR for the disappearance of the pyridine proton signal (δ ~8.5 ppm) and emergence of the methylpyridinium peak (δ ~4.3 ppm) .

- Purification : Recrystallize from ethanol/diethyl ether to remove unreacted starting materials. Yield optimization can be achieved by varying stoichiometric ratios (1:1.2 pyridine:methyl iodide) and reaction time (12–24 hours) .

Q. How can the iodide content in this compound be quantitatively analyzed?

- Methodology :

- Iodometric Titration : Dissolve the compound in water, acidify with HSO, and titrate with standardized NaSO solution using starch as an indicator. The endpoint is marked by the disappearance of the blue-black iodine-starch complex .

- Validation : Repeat titrations until concordant results (±0.1 mL variation) are achieved. Account for potential iodide oxidation by minimizing exposure to light and oxygen .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- / NMR : Identify methyl group protons (δ ~4.3 ppm) and aromatic fluorine coupling patterns (e.g., ) .

- X-ray Crystallography : For crystal structure determination, use SHELXT for space group assignment and SHELXL for refinement. Validate hydrogen bonding and anion-cation interactions with Mercury CSD .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., ambiguous space groups) be resolved for this compound?

- Methodology :

- Single-Crystal vs. Powder Data : Prefer single-crystal XRD over powder methods to avoid overlapping reflections, as seen in mercuric iodide studies .

- SHELX Workflow : Use SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter refinement. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What mechanistic insights govern the reactivity of the iodide ion in this compound under reductive conditions?

- Experimental Design :

- Advanced Reduction : Expose the compound to VUV/sulfite systems to study iodide’s role in radical generation (e.g., , ). Monitor defluorination via ion chromatography and NMR .

- Kinetic Analysis : Use pseudo-first-order models to quantify rate constants for fluoride release, correlating with iodide concentration and pH .

Q. How can computational modeling predict intermolecular interactions in this compound crystals?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.